molecular formula C15H12F2O3 B1391685 Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 1259143-67-3

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate

Cat. No. B1391685
M. Wt: 278.25 g/mol
InChI Key: KUUXITXPSNVNBQ-UHFFFAOYSA-N
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Description

“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C15H12F2O3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” can be represented by the InChI code: 1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” has a molecular weight of 278.25 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 278.07545056 g/mol . The compound’s topological polar surface area is 35.5 Ų, and it has 20 heavy atoms . Its XLogP3-AA is 3.4 .

Scientific Research Applications

Interaction with Sulfur Tetrafluoride

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, through its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride, has been explored for the synthesis of fluorine-containing analogues of salicylic acid. This process involves transforming methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with a high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This compound has been used in a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, potentially serving as synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Novel Friedel–Crafts Acylation

Methyl benzoate, closely related to methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, has been used in a novel Friedel–Crafts acylation reaction with aromatic compounds to yield benzophenone derivatives, indicating potential applications in organic synthesis (Hwang, Prakash, & Olah, 2000).

Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate derivatives have been synthesized as potential positron emission tomography (PET) radiotracers for imaging in Alzheimer's disease research, illustrating its role in developing diagnostic tools (Gao, Wang, & Zheng, 2018).

Reduction Studies on Yttrium Oxide

Its reduction on Yttrium oxide, studied through infrared spectroscopy, has contributed to understanding the catalytic processes involving benzoate esters, which could impact the development of new catalysts (King & Strojny, 1982).

properties

IUPAC Name

methyl 3-[(2,4-difluorophenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXITXPSNVNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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